molecular formula C14H14Cl2N2O B2618010 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile CAS No. 1025625-29-9

3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile

Cat. No. B2618010
CAS RN: 1025625-29-9
M. Wt: 297.18
InChI Key: FIDWGSAMQDFZPG-HJWRWDBZSA-N
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Description

3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile, or 2,4-DCPP, is a synthetic organic compound that has recently become a popular research tool due to its versatile applications in scientific research. This compound is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a common herbicide used in agricultural settings, and has been found to possess a wide range of biological activities. The purpose of

Scientific Research Applications

3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrileCPP has been used in a wide range of scientific research applications, including its use as a biochemical tool to study the biological activity of various compounds. The compound has also been used to study the effects of environmental contaminants on aquatic organisms, as well as to investigate the toxicity of certain pesticides. Additionally, 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrileCPP has been used to study the mechanisms of drug action, to investigate the effects of certain drugs on the immune system, and to evaluate the efficacy of new drugs.

Mechanism of Action

The exact mechanism of action of 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrileCPP is still not fully understood, however, it is believed to act as an agonist of the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that is involved in the regulation of numerous cellular processes, including cell growth, differentiation, and apoptosis. By binding to AhR, 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrileCPP is thought to activate a number of downstream signaling pathways, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrileCPP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce the expression of a variety of genes, including those involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrileCPP has been found to have immunomodulatory effects, with the compound being able to modulate the production of cytokines and other immune mediators.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrileCPP in laboratory experiments is its low toxicity. The compound has been found to be non-toxic to humans, and it has been shown to have no significant adverse effects in animal studies. Additionally, the compound is relatively easy to synthesize, making it an attractive option for laboratory use. One potential limitation of using 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrileCPP is its relatively short half-life. This can make it difficult to obtain consistent results in long-term experiments.

Future Directions

Despite its wide range of applications, there is still much that is unknown about 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrileCPP. Potential future directions for research include further investigation into the exact mechanism of action of the compound, as well as further research into its potential therapeutic applications. Additionally, further research into the potential toxic effects of the compound on humans and other organisms is also warranted. Finally, further research into the potential environmental effects of the compound is also needed, as there is still much that is unknown about its impact on aquatic ecosystems.

Synthesis Methods

3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrileCPP can be synthesized using a variety of methods, with the most common being the reaction of 2,4-dichlorophenoxyacetic acid (3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile) with prop-2-enenitrile. This reaction is typically conducted at temperatures between 100 and 150°C in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. Alternatively, the compound can also be synthesized through the reaction of 2,4-dichlorophenol and prop-2-enenitrile in the presence of a base catalyst such as potassium hydroxide or sodium hydroxide.

properties

IUPAC Name

(2Z)-2-[(2,4-dichloroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c1-14(2,3)13(19)9(7-17)8-18-12-5-4-10(15)6-11(12)16/h4-6,8,18H,1-3H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDWGSAMQDFZPG-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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